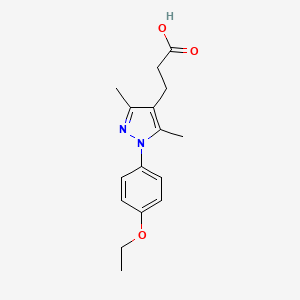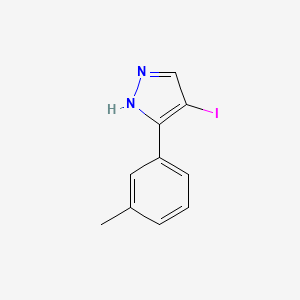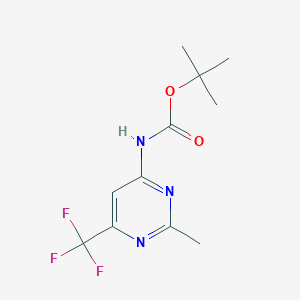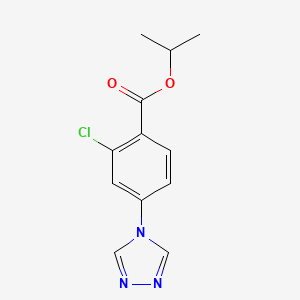
(3R)-6-Methoxy-2,3-dihydro-1-benzofuran-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-6-Methoxy-2,3-dihydrobenzofuran-3-amine is a chiral compound belonging to the benzofuran class of chemicals This compound is characterized by a methoxy group at the 6th position and an amine group at the 3rd position on the dihydrobenzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-6-Methoxy-2,3-dihydrobenzofuran-3-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzofuran derivative.
Methoxylation: Introduction of the methoxy group at the 6th position using methanol and a suitable catalyst.
Amination: Introduction of the amine group at the 3rd position through reductive amination or other suitable methods.
Industrial Production Methods: Industrial production of ®-6-Methoxy-2,3-dihydrobenzofuran-3-amine may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often employing advanced catalytic systems and optimized reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into various reduced forms, often using hydrogenation or metal hydrides.
Substitution: The methoxy and amine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as alkyl halides and acyl chlorides are often used in substitution reactions.
Major Products:
Oxidation Products: Quinones and oxides.
Reduction Products: Reduced amines and alcohols.
Substitution Products: Various substituted benzofuran derivatives.
Chemistry:
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, affecting various biological pathways.
Receptor Binding: It can bind to specific receptors, influencing cellular signaling mechanisms.
Medicine:
Drug Development: The compound is being explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry:
Material Science: It is used in the development of advanced materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of ®-6-Methoxy-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
6-Methoxy-2,3-dihydrobenzofuran: Lacks the amine group, resulting in different chemical properties and applications.
3-Amino-2,3-dihydrobenzofuran: Lacks the methoxy group, affecting its reactivity and biological activity.
6-Methoxybenzofuran: Lacks the dihydro structure, leading to different stability and reactivity.
Uniqueness: ®-6-Methoxy-2,3-dihydrobenzofuran-3-amine is unique due to the presence of both methoxy and amine groups on the dihydrobenzofuran ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
(3R)-6-methoxy-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C9H11NO2/c1-11-6-2-3-7-8(10)5-12-9(7)4-6/h2-4,8H,5,10H2,1H3/t8-/m0/s1 |
InChI Key |
UBNFZTRISBVHJR-QMMMGPOBSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)[C@H](CO2)N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CO2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


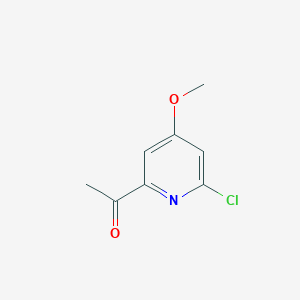


![2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B11807771.png)

